2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with sulfonamide and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,5-dimethylthiophene and thiophene-2-sulfonyl chloride. These intermediates are then subjected to sulfonation and amination reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce sulfonyl groups to sulfides or thiols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylthiophene: A simpler thiophene derivative with similar structural features.
Thiophene-2-sulfonyl chloride: An intermediate used in the synthesis of the target compound.
Benzene-1-sulfonamide: A related sulfonamide compound with different substituents.
Uniqueness
2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to its combination of thiophene and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S4/c1-13-7-8-14(2)16(11-13)27(22,23)19-12-17(15-5-3-9-24-15)26(20,21)18-6-4-10-25-18/h3-11,17,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSHTRZWMSZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.